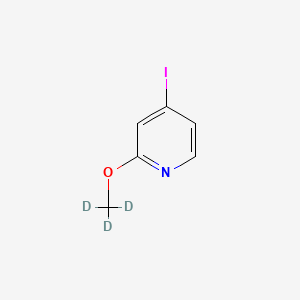
4-Iodo-2-(methoxy-D3)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-(methoxy-D3)pyridine: is a deuterated derivative of 4-iodo-2-methoxypyridine. This compound is characterized by the presence of an iodine atom at the fourth position and a methoxy group at the second position on the pyridine ring. The deuterium atoms replace the hydrogen atoms in the methoxy group, making it a useful compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(methoxy-D3)pyridine typically involves the iodination of 2-(methoxy-D3)pyridine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using various analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form deuterated pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Reduction Reactions: Reduced pyridine derivatives.
Scientific Research Applications
4-Iodo-2-(methoxy-D3)pyridine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(methoxy-D3)pyridine involves its interaction with various molecular targets and pathways. The presence of the iodine atom and the deuterated methoxy group can influence the compound’s reactivity and interaction with biological molecules. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
- 4-Iodo-2-methoxypyridine
- 4-Fluoro-3-iodo-2-(methoxy-D3)pyridine
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Comparison: 4-Iodo-2-(methoxy-D3)pyridine is unique due to the presence of deuterium atoms in the methoxy group, which can influence its chemical and physical properties. Compared to its non-deuterated counterpart, 4-Iodo-2-methoxypyridine, the deuterated version may exhibit different reactivity and stability. The presence of the iodine atom also makes it distinct from other similar compounds, such as 4-Fluoro-3-iodo-2-(methoxy-D3)pyridine and 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, which have different substituents on the pyridine ring.
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
238.04 g/mol |
IUPAC Name |
4-iodo-2-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6INO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3/i1D3 |
InChI Key |
JWIBTPMTSDSVQR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CC(=C1)I |
Canonical SMILES |
COC1=NC=CC(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















